molecular formula C9H5ClFNO B14095892 2-chloro-6-fluoro-1H-indole-3-carbaldehyde

2-chloro-6-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B14095892
M. Wt: 197.59 g/mol
InChI Key: MPCXRHXNADCMBD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

2-chloro-6-fluoro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5ClFNO/c10-9-7(4-13)6-2-1-5(11)3-8(6)12-9/h1-4,12H

InChI Key

MPCXRHXNADCMBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing 2-chloro-6-fluoro-1H-indole-3-carbaldehyde may vary, but generally include the use of methanesulfonic acid as a catalyst and methanol as a solvent .

Industrial Production Methods

Industrial production methods for 2-chloro-6-fluoro-1H-indole-3-carbaldehyde are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating biological processes. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing immune responses and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

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